molecular formula C13H12FN3OS B2838990 N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021055-84-4

N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide

Cat. No. B2838990
CAS RN: 1021055-84-4
M. Wt: 277.32
InChI Key: NWTAGLLNRCBUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide” is a compound that contains a pyridazin-3-yl group, an ethylthio group, and a fluorobenzamide group . The pyridazin-3-yl group is a six-membered aromatic ring with two nitrogen atoms, the ethylthio group is a sulfur atom bonded to an ethyl group, and the fluorobenzamide group is a benzamide group with a fluorine atom .

Scientific Research Applications

Myocardial Perfusion Imaging with PET

N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide derivatives have been explored for their potential in myocardial perfusion imaging (MPI) with positron emission tomography (PET). These compounds, specifically the 18F-labeled pyridaben analogs, demonstrate promising properties for MPI due to their high heart uptake and low background uptake in mouse and Chinese mini swine models. The tracer with the shorter radiolabeling side chain showed better stability, faster clearance from major organs, and higher heart-to-liver ratio, making it a potential MPI agent for future comparison with other PET MPI agents (Mou et al., 2012).

Antimicrobial Activity

Compounds containing the N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide scaffold have been synthesized and evaluated for antimicrobial activity. Among these, specific derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was found to be essential for enhancing their antimicrobial activity, showcasing the potential for developing new antimicrobial agents based on this chemical framework (Desai et al., 2013).

Pesticide Development

Research into pyridazinone derivatives, closely related to N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide, has led to the development of pyridaben, a new class of acaricide. Pyridaben's synthesis and evaluation were driven by its efficacy, economy, and safety profile. It is widely used for controlling mites and some insects in agriculture, demonstrating the utility of pyridazinone derivatives in developing effective pesticides with low environmental impact (Hirata et al., 1995).

properties

IUPAC Name

N-(6-ethylsulfanylpyridazin-3-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-2-19-12-7-6-11(16-17-12)15-13(18)9-4-3-5-10(14)8-9/h3-8H,2H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTAGLLNRCBUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.